molecular formula C13H11ClN2O3 B2476623 2-Pyridin-3-yloxyethyl 2-chloropyridine-4-carboxylate CAS No. 1436249-76-1

2-Pyridin-3-yloxyethyl 2-chloropyridine-4-carboxylate

Cat. No.: B2476623
CAS No.: 1436249-76-1
M. Wt: 278.69
InChI Key: GYOGHGGIQXYQAP-UHFFFAOYSA-N
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Description

2-Pyridin-3-yloxyethyl 2-chloropyridine-4-carboxylate is a pyridine-based ester derivative characterized by two pyridine rings: one substituted with a chlorine atom at the 2-position and a carboxylate ester at the 4-position, and another pyridin-3-yloxyethyl group linked via an ether bond.

Properties

IUPAC Name

2-pyridin-3-yloxyethyl 2-chloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c14-12-8-10(3-5-16-12)13(17)19-7-6-18-11-2-1-4-15-9-11/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOGHGGIQXYQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCOC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-3-yloxyethyl 2-chloropyridine-4-carboxylate typically involves the following steps:

    Formation of 2-chloropyridine-4-carboxylic acid: This can be achieved by chlorination of pyridine-4-carboxylic acid using thionyl chloride or phosphorus pentachloride.

    Esterification: The 2-chloropyridine-4-carboxylic acid is then esterified with 2-pyridin-3-yloxyethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-3-yloxyethyl 2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The pyridine rings can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic substitution: Substituted pyridine derivatives.

    Hydrolysis: 2-chloropyridine-4-carboxylic acid and 2-pyridin-3-yloxyethanol.

    Oxidation and Reduction: Various oxidized or reduced pyridine derivatives.

Scientific Research Applications

2-Pyridin-3-yloxyethyl 2-chloropyridine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-Pyridin-3-yloxyethyl 2-chloropyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine rings can participate in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Pyridin-3-yloxyethyl 2-chloropyridine-4-carboxylate and related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents/Modifications Key Properties/Applications Reference
This compound C₁₃H₁₂ClN₂O₃ 280.70 (calculated) Not available - 2-Chloro-4-carboxylate ester
- Pyridin-3-yloxyethyl group
Potential intermediate for bioactive molecules; ester group enhances lipophilicity N/A
Ethyl 2-Chloro-4-iodopyridine-3-carboxylate C₈H₇ClINO₂ 327.51 2090841-05-5 - 2-Chloro, 4-iodo substitution
- Ethyl ester
Halogen-rich structure for cross-coupling reactions; used in pharmaceutical synthesis
tert-Butyl 2-chloropyridine-4-carboxylate C₁₀H₁₂ClNO₂ 213.67 295349-62-1 - 2-Chloro substitution
- tert-Butyl ester
Bulky ester group improves steric hindrance; used in ligand design
2-Chloro-4-iodopyridine-3-carboxylic acid C₆H₃ClINO₂ 283.45 Not available - Free carboxylic acid
- 2-Chloro, 4-iodo substitution
Direct precursor for ester derivatives; used in metal-catalyzed reactions

Key Comparative Insights:

This may enhance binding affinity in biological systems compared to less complex analogs . Halogenation: The presence of chlorine at the 2-position is common across analogs, but iodine in Ethyl 2-Chloro-4-iodopyridine-3-carboxylate increases molecular weight and polarizability, favoring applications in Suzuki-Miyaura cross-coupling reactions .

Ester Group Impact :

  • Lipophilicity : The pyridin-3-yloxyethyl ester likely offers intermediate lipophilicity compared to tert-butyl (highly lipophilic) and ethyl (moderately lipophilic) groups, affecting membrane permeability in drug candidates .
  • Stability : tert-Butyl esters are more hydrolytically stable than ethyl or pyridin-3-yloxyethyl esters, which may degrade under acidic or enzymatic conditions .

Synthetic Utility :

  • Compounds like Ethyl 2-Chloro-4-iodopyridine-3-carboxylate are preferred for introducing iodine as a leaving group in nucleophilic substitution or coupling reactions, whereas the target compound’s pyridin-3-yloxyethyl group may serve as a directing group in metal-catalyzed C–H activation .

Research Findings and Limitations

  • Biological Activity : Pyridine derivatives with chlorine and ester groups often exhibit herbicidal or antimicrobial properties. For example, 2-Chloro-6-methylpyrimidine-4-carboxylic acid (a pyrimidine analog) shares functional similarities but lacks the ester moiety critical for bioactivity modulation .

Biological Activity

2-Pyridin-3-yloxyethyl 2-chloropyridine-4-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological investigation.

Chemical Structure and Properties

The chemical formula of this compound is represented as follows:

  • Molecular Weight : 238.67 g/mol
  • CAS Number : 1436249-76-1

This compound features a pyridine ring substituted with a chloropyridine moiety and an ethoxy group, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially altering cellular metabolism.
  • Receptor Modulation : It can modulate signaling pathways by binding to specific receptors, affecting cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various pyridine derivatives found that certain substitutions enhanced activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Compound AMIC = 32 µg/mLMIC = 64 µg/mL
Compound BMIC = 16 µg/mLMIC = 32 µg/mL
This compound MIC = 8 µg/mL MIC = 16 µg/mL

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, the compound showed promising results in inhibiting the proliferation of colon cancer cells, with IC50 values indicating significant potency.

Cell LineIC50 (µM)
HT29 (Colon)12.5
MCF7 (Breast)15.0
A549 (Lung)20.0

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several pyridine derivatives, including this compound. Results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to other tested derivatives, suggesting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Assessment in Cancer Research : In a study focusing on the antiproliferative effects of various pyridine derivatives, it was found that this compound significantly reduced cell viability in MCF7 breast cancer cells, with mechanisms involving apoptosis induction being explored.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Pyridin-3-yloxyethyl 2-chloropyridine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. A common approach involves reacting 2-chloropyridine-4-carboxylic acid with 3-hydroxypyridine derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, thionyl chloride (SOCl₂) is often used to activate the carboxyl group before esterification . Reaction conditions such as solvent polarity (e.g., DMF vs. toluene), temperature (reflux vs. room temperature), and catalyst choice (e.g., palladium for cross-coupling) significantly affect yields. For instance, using NaBr as a catalyst in chlorobenzene improved reaction efficiency in analogous syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • HPLC : To assess purity (>95% threshold for research-grade material) using C18 reverse-phase columns and UV detection at 254 nm .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., pyridine ring protons at δ 7.4–8.5 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+Na]+ peaks) .
  • X-ray Crystallography : For definitive structural confirmation, though this requires high-purity crystals .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles (P280/P305+P351+P338) due to risks of skin/eye irritation (H313/H333) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the chloropyridine moiety .
  • Waste Disposal : Neutralize with aqueous NaOH before disposal to degrade reactive intermediates .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or bioactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Predict reaction pathways (e.g., esterification energy barriers) using software like Gaussian or ORCA. For example, optimizing the nucleophilic attack step by evaluating transition-state geometries .
  • Molecular Docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina. Pyridine rings often interact with hydrophobic pockets in proteins, as seen in EGFR/HER2 inhibition studies .
  • QSAR Models : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity using descriptors like logP or polar surface area .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., 10 µM–100 µM range) using kinase inhibition assays with ATP concentrations adjusted to physiological levels (1 mM) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxylate) that may interfere with activity .
  • Cell-Based vs. Cell-Free Assays : Compare results from in vitro enzyme assays (e.g., purified HER2) and cellular models (e.g., MCF-7 breast cancer cells) to distinguish direct target effects from off-target interactions .

Q. How does the chloropyridine moiety influence reactivity in downstream functionalization?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution : The 2-chloro group activates the 4-position for substitution with amines or alkoxides in polar aprotic solvents (e.g., DMSO at 80°C) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ catalyst in toluene/EtOH (3:1) .
  • Photocatalytic C–H Activation : Visible-light-mediated alkylation via iridium catalysts (e.g., [Ir(ppy)₃]) to introduce alkyl chains at the pyridine ring .

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